N'-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide, commonly known as CNI-1493, is a small molecule drug that has shown potential in treating various inflammatory diseases. CNI-1493 was first discovered in the late 1990s and has since been extensively studied for its mechanism of action and therapeutic potential.
Mécanisme D'action
CNI-1493 works by inhibiting the activation of the transcription factor NF-κB, which plays a key role in the inflammatory response. By inhibiting NF-κB, CNI-1493 reduces the production of pro-inflammatory cytokines and other inflammatory mediators.
Biochemical and Physiological Effects:
CNI-1493 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory properties, CNI-1493 has been shown to have neuroprotective effects and to promote tissue repair and regeneration. CNI-1493 has also been shown to have anti-tumor properties in certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CNI-1493 in lab experiments is its specificity for NF-κB inhibition. This allows researchers to study the effects of NF-κB inhibition without the confounding effects of other inflammatory pathways. However, one limitation of CNI-1493 is its relatively short half-life, which can make dosing and administration challenging in certain experiments.
Orientations Futures
There are several potential future directions for research on CNI-1493. One area of focus is the development of more potent and selective NF-κB inhibitors based on the structure of CNI-1493. Another area of focus is the use of CNI-1493 in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of CNI-1493 and its potential for treating a wide range of diseases.
Méthodes De Synthèse
The synthesis of CNI-1493 involves several steps, including the reaction of 2-chlorophenol with acetyl chloride to form 2-acetylphenol. This intermediate is then reacted with 4-nitrobenzenecarboxylic acid to form the desired product, CNI-1493. The synthesis of CNI-1493 has been optimized over the years to improve yield and purity.
Applications De Recherche Scientifique
CNI-1493 has been studied extensively for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. CNI-1493 has also been studied for its potential in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O5/c16-12-3-1-2-4-13(12)23-9-14(20)24-18-15(17)10-5-7-11(8-6-10)19(21)22/h1-8H,9H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAZIMXNXLZTJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.